molecular formula C11H14O B3260779 2-(2-Cyclopropylethyl)phenol CAS No. 33494-48-3

2-(2-Cyclopropylethyl)phenol

Cat. No.: B3260779
CAS No.: 33494-48-3
M. Wt: 162.23 g/mol
InChI Key: RHOBYYGFRKZCKO-UHFFFAOYSA-N
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Description

Contextualization of Phenolic Compounds as Architecturally Significant Scaffolds

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of organic chemistry. wikipedia.orgnih.gov Their inherent reactivity and structural versatility make them invaluable building blocks in the synthesis of a wide array of complex molecules. The hydroxyl group profoundly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions. chemspider.com This activation allows for the introduction of various functional groups, leading to a diverse range of derivatives with applications spanning from materials science to pharmaceuticals. nih.gov Phenols are precursors to important polymers, such as the phenol-formaldehyde resins, and are central to the structure of many natural products and biologically active molecules. nih.govchemwhat.co.il

Examination of the Cyclopropyl (B3062369) Moiety's Unique Stereoelectronic Properties

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple cycloalkane. Its unique stereoelectronic properties set it apart and make it a desirable feature in medicinal chemistry and materials science. chemspider.com The C-C bonds of a cyclopropane (B1198618) ring possess significant π-character due to bond angle strain, and its C-H bonds are shorter and stronger than those in larger alkanes. chemspider.com These characteristics can enhance metabolic stability by making the molecule less susceptible to oxidative metabolism. Furthermore, the rigid, three-dimensional nature of the cyclopropyl group can enforce specific conformations, which is crucial for the interaction of a molecule with biological targets. Its incorporation can influence a molecule's lipophilicity and binding affinity, often leading to improved pharmacological profiles. chemspider.com

Overview of Existing Academic Literature on 2-(2-Cyclopropylethyl)phenol and its Analogues

While specific academic literature focusing solely on this compound is limited, research on its analogues, particularly those with additional substitutions on the phenol (B47542) ring, provides significant insights. A notable analogue, Ciprofol (2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol), has been investigated as a novel general anesthetic. Studies on such compounds highlight the strategic incorporation of the cyclopropyl group to enhance anesthetic potency and introduce stereoselective effects. The synthesis of these complex phenols often involves multi-step sequences, including methods like the Friedel-Crafts reaction or more modern cross-coupling techniques. For instance, the Chan-Lam cyclopropylation offers a direct method for forming cyclopropyl aryl ethers from phenols, showcasing the ongoing development of synthetic strategies for this class of compounds. Patent literature also describes the synthesis of related structures, such as 2-bromo-6-(1-cyclopropylethyl)phenol, as intermediates for more complex pharmaceutical agents.

Rationale for Comprehensive Mechanistic and Synthetic Inquiry

The structural amalgamation of a phenolic core and a cyclopropylethyl substituent in this compound presents a compelling case for detailed scientific investigation. The established biological significance of phenolic compounds, coupled with the unique conformational and metabolic advantages conferred by the cyclopropyl moiety, suggests that this and related molecules could be of significant interest in drug discovery. chemspider.com The development of novel general anesthetics like Ciprofol from a similar structural template underscores the potential for discovering new therapeutic agents within this chemical space. A thorough mechanistic understanding of the interplay between the cyclopropyl group and the phenolic ring could lead to the design of molecules with finely tuned properties. Furthermore, the exploration of efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for accessing these compounds for further study and potential applications.

Chemical and Physical Data

Specific experimental data for this compound is not widely available in public literature. The following table provides basic information.

PropertyValue
CAS Number 33494-48-3
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol

To provide context, the following table presents data for the closely related and well-characterized analogue, Ciprofol.

Properties of Ciprofol (2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol)

Property Value Reference
CAS Number 1637741-58-2
Molecular Formula C14H20O
Molar Mass 204.313 g·mol−1
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified

| Solubility | Not specified | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclopropylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOBYYGFRKZCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304659
Record name Phenol, 2-(2-cyclopropylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33494-48-3
Record name Phenol, 2-(2-cyclopropylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33494-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2-cyclopropylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Cyclopropylethyl Phenol

Strategic Approaches for Phenol (B47542) Core Elaboration

The introduction of substituents onto a phenolic ring can be achieved through various methods, including direct functionalization of a pre-existing phenol or the construction of the substituted aromatic ring from acyclic precursors.

Direct Aromatic Functionalization Techniques for Phenol Derivatives

Direct functionalization of the phenol core is a common and efficient strategy. The hydroxyl group is a strongly activating, ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions.

One of the most effective methods for introducing an alkyl group at the ortho position of a phenol is through catalyzed alkylation reactions. For instance, rhenium-catalyzed ortho-alkylation of phenols with alkenes provides a regioselective method for mono-alkylation. This reaction proceeds exclusively at the ortho-position, and the reaction ceases after the introduction of a single alkyl chain.

Another powerful strategy for ortho-alkylation involves a two-step sequence: O-allylation followed by a Claisen rearrangement. Phenol can be converted to allyl phenyl ether via a Williamson ether synthesis, typically using allyl bromide in the presence of a base like potassium carbonate. Subsequent heating of the allyl phenyl ether induces a-sigmatropic rearrangement, known as the Claisen rearrangement, to yield 2-allylphenol with high regioselectivity. This intermediate is a versatile precursor for the synthesis of 2-(2-Cyclopropylethyl)phenol.

Direct ortho-vinylation or ortho-alkenylation of phenols provides a more direct route to precursors for the target side chain. These methods often employ transition metal catalysis to achieve the desired transformation.

Below is a table summarizing selected direct aromatic functionalization techniques applicable to phenol derivatives.

Reaction TypeReagents and ConditionsProductYield (%)Reference
Williamson Ether SynthesisPhenol, Allyl bromide, K₂CO₃, Acetone (reflux)Allyl phenyl etherHigh
Claisen RearrangementAllyl phenyl ether, Heat (180-220 °C)2-Allylphenol70-85 (over two steps)
Rhenium-Catalyzed AlkylationPhenol, Alkene, Re₂(CO)₁₀ortho-AlkylphenolGood

Ring-Forming Reactions for Substituted Phenols

In contrast to modifying an existing aromatic ring, substituted phenols can also be synthesized through ring-forming reactions from acyclic precursors. These methods offer the advantage of building the desired substitution pattern from the ground up.

The Diels-Alder reaction followed by an aromatization step is a powerful strategy for constructing substituted aromatic rings. For example, bio-based furan derivatives can react with alkynes in a Diels-Alder/aromatization sequence to produce renewable phenol derivatives. This approach allows for the creation of molecular diversity on the phenol ring.

The Robinson annulation is another classic ring-forming reaction that can be adapted for the synthesis of phenols. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. A one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, followed by in situ dehydrofluorination and tautomerization, has been developed for the synthesis of 3,5-disubstituted and polysubstituted phenols.

The following table provides examples of ring-forming reactions for the synthesis of substituted phenols.

Reaction NameKey StepsPrecursorsProduct TypeReference
Diels-Alder/Aromatization[4+2] Cycloaddition, Elimination/OxidationSubstituted diene and dienophileSubstituted Phenol
Robinson AnnulationMichael Addition, Intramolecular Aldol Condensationα,β-Unsaturated ketone and a Michael donorPolysubstituted Phenol

Metal-Catalyzed Coupling Strategies for Phenol Formation

Transition metal-catalyzed cross-coupling reactions provide a direct and regioselective route to phenols from aryl halides. These methods are particularly useful when the desired substitution pattern is not easily accessible through other means.

Palladium-catalyzed hydroxylation of aryl halides is a well-established method for the synthesis of phenols. Various ligands, such as tBuBrettPhos, have been developed to facilitate the coupling of both potassium and cesium hydroxides with aryl and heteroaryl halides, affording a wide range of phenols in high yields. Boric acid can also be used as an efficient hydroxide source in palladium-catalyzed hydroxylations.

Copper-catalyzed hydroxylation of aryl halides, often referred to as the Ullmann condensation, is another widely used method. Modern protocols utilize ligands such as hydroxypicolinamides to enable the efficient coupling of aryl halides with hydroxide sources under milder conditions and with broad functional group tolerance. These reactions can often be performed in environmentally friendly solvents like water.

This table summarizes key metal-catalyzed coupling strategies for phenol formation.

Metal CatalystCoupling PartnersLigand/AdditivesKey FeaturesReference
PalladiumAryl/Heteroaryl Halide, KOH/CsOHtBuBrettPhosHigh to excellent yields, broad scope
PalladiumAryl/Heteroaryl Halide, B(OH)₃tBuBrettPhosMild conditions, tolerates base-sensitive groups
CopperAryl Halide, Hydroxide SourceHydroxypicolinamidesEfficient for heteroaryl halides, wide functional group tolerance
CopperAryl Bromide/Chloride, TBAOH4,7-dihydroxy-1,10-phenanthrolineEnvironmentally friendly (in water), excellent selectivity

Precision Construction of the 2-(2-Cyclopropylethyl) Side Chain

The construction of the 2-(2-cyclopropylethyl) side chain requires methods for forming the cyclopropane (B1198618) ring and attaching it to the ethyl group at the ortho position of the phenol. A key intermediate for this transformation is 2-allylphenol.

Stereoselective Cyclopropanation Methods for Alkene Precursors

The terminal double bond of 2-allylphenol is an ideal substrate for cyclopropanation reactions. Several stereoselective methods are available for this transformation.

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. The reaction typically involves an organozinc carbenoid, such as that generated from diiodomethane and a zinc-copper couple. A modified version, known as the Furukawa reagent (Et₂Zn and CH₂I₂), is also highly effective. The presence of a hydroxyl group in the substrate, as in 2-allylphenol, can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.

The Johnson-Corey-Chaykovsky reaction provides another route to cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. While not directly applicable to 2-allylphenol, this method is a cornerstone of cyclopropane synthesis and can be used for related substrates.

Catalytic asymmetric cyclopropanation methods have also been developed, offering enantioselective routes to chiral cyclopropanes. These methods often employ chiral transition metal complexes or biocatalysts. For allylic alcohols, catalytic enantioselective cyclopropanation can be achieved using bis(iodomethyl)zinc with a chiral promoter.

The following table outlines common stereoselective cyclopropanation methods.

ReactionReagent(s)Key FeaturesReference
Simmons-Smith ReactionCH₂I₂, Zn-Cu coupleStereospecific, hydroxyl-directed
Furukawa ModificationCH₂I₂, Et₂ZnIncreased reactivity
Corey-Chaykovsky ReactionSulfur ylidesFor α,β-unsaturated carbonyls
Catalytic Asymmetric CyclopropanationDiazoalkanes, chiral catalystsEnantioselective

Tandem Reactions for Cyclopropyl (B3062369) Moiety Introduction

Tandem or one-pot reactions offer an efficient approach to increase molecular complexity in a single synthetic operation. For the synthesis of this compound, several tandem strategies can be envisioned.

One potential tandem sequence involves the isomerization of the double bond in 2-allylphenol to form 2-(prop-1-en-1-yl)phenol, followed by in situ cyclopropanation. Ruthenium complexes are known to catalyze the selective isomerization of allyl phenyl ethers.

Another advanced strategy is a tandem cyclopropanation/Cope rearrangement. While the direct application to 2-allylphenol might lead to a different ring system, this type of tandem reaction, where a divinylcyclopropane undergoes a Cope rearrangement, is a powerful method for constructing seven-membered rings with high stereoselectivity.

A one-pot conversion of phenols to ketones has been developed, which could be adapted for the synthesis of a precursor to the target molecule. This method involves a transition-metal-free approach for the C-O bond cleavage of phenols and subsequent acylation.

While a direct one-pot synthesis of this compound from phenol is not explicitly detailed in the reviewed literature, the combination of known reactions in a tandem fashion presents a promising area for future research. For instance, a tandem Claisen rearrangement followed by a directed cyclopropanation could potentially be optimized into a one-pot procedure.

Strategies for Alkyl Chain Extension and Functionalization

The construction of the 2-cyclopropylethyl side chain on a phenol ring can be approached through the extension and subsequent functionalization of a pre-existing alkyl group. These strategies often involve the initial installation of a shorter, more reactive alkyl chain at the ortho position of the phenol, which is then elaborated to the desired cyclopropylethyl moiety.

One common approach is the direct C-H functionalization of phenols, which provides an atom-economical route to introduce alkyl groups. nih.govrsc.org For instance, copper-catalyzed ortho-C–H bond functionalization with α-aryl-α-diazoesters can yield alkylated phenol products in high yields under mild conditions. nih.gov While this introduces a two-carbon chain, further manipulation would be required to form the cyclopropyl ring.

Another strategy involves the initial ortho-alkylation of phenol with a precursor molecule containing a reactive handle. For example, ortho-allyl phenols can be synthesized via a triflic acid-catalyzed C-H bond functionalization of phenols with 1,3-dienes. nih.gov The resulting allyl group serves as a versatile precursor for the formation of the cyclopropane ring through various methods, such as reaction with carbenes. nih.gov This two-step process, involving initial alkylation followed by functionalization, allows for a modular approach to the target structure.

Furthermore, the derivatization of natural phenols often employs strategies that could be adapted for this purpose. Heck reactions on an existing allyl group could introduce an aryl group at the terminal position, which could then be part of a subsequent ring-forming reaction. nih.gov Alternatively, the Wacker-type oxidation of an allyl-benzene can form a propiophenone, providing a ketone functionality that can be a handle for further transformations. nih.gov

Convergent Synthesis of the Full this compound Scaffold

A direct approach to the synthesis of this compound involves the direct attachment of a complete cyclopropylethyl group to the phenol ring. The classic Friedel-Crafts alkylation is a primary method for this type of transformation. rsc.orgslchemtech.com This reaction would involve treating phenol with a suitable cyclopropylethyl electrophile, such as 1-bromo-2-cyclopropylethane or cyclopropylethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. slchemtech.comresearchgate.net

However, Friedel-Crafts alkylation of phenols is often plagued by challenges such as poor regioselectivity, leading to mixtures of ortho- and para-substituted products, and over-alkylation. rsc.org To overcome the issue of regioselectivity, specialized catalyst systems have been developed. For example, certain zeolite catalysts have demonstrated shape selectivity, favoring the formation of specific isomers in the alkylation of phenols with long-chain alkyl groups. google.com Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been shown to be highly effective for the exclusive ortho-alkylation of phenols with alkenes. orgsyn.org This method is particularly attractive as it is highly regioselective and the reaction typically stops after the introduction of a single alkyl chain. orgsyn.org

A hypothetical convergent synthesis could therefore involve the reaction of phenol with cyclopropylethene catalyzed by a rhenium complex to directly and selectively install the 2-cyclopropylethyl group at the ortho position.

An alternative convergent strategy involves introducing a precursor side chain onto the phenol, which is subsequently converted into the cyclopropylethyl group. This approach separates the challenges of regioselective alkylation from the formation of the strained cyclopropane ring.

A key reaction in this sequence is the ortho-alkylation of phenol with a molecule containing a double bond, such as an allyl halide. This can be achieved with high ortho-selectivity using various catalytic systems. nih.govorgsyn.org The resulting 2-allylphenol is an ideal substrate for cyclopropanation. The Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a carbenoid species, is a classic and effective method for converting alkenes to cyclopropanes. researchgate.net

More advanced metal-catalyzed cyclopropanation reactions could also be employed. researchgate.net For example, the reaction of the 2-allylphenol with a diazo compound in the presence of a copper or rhodium catalyst can efficiently generate the cyclopropane ring. This method offers the advantage of broad functional group tolerance and control over stereochemistry. This pathway, which builds the key fragments separately before the final cyclopropanation step, exemplifies a convergent approach that allows for greater control and optimization at each stage.

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, focusing on minimizing waste, reducing energy consumption, and utilizing catalysts that promote high atom economy.

The principle of atom economy is central to green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is an inherently atom-economical strategy as it avoids the use of pre-functionalized substrates, thereby reducing steps and waste. nih.govrsc.org

Several catalytic systems have been developed for the alkylation of phenols that offer improved efficiency and sustainability over traditional methods.

Catalyst SystemAlkylating AgentKey AdvantagesReference(s)
Rhenium (e.g., Re₂(CO)₁₀) AlkenesHigh ortho-selectivity; stops at mono-alkylation. orgsyn.org
Copper (e.g., Cu(OTf)₂) α-Aryl-α-diazoestersHigh yields; mild reaction conditions; good ortho-selectivity. nih.govrsc.org
Cobalt (e.g., Co(II) complexes) Aryl/alkyl thiolsMild conditions; moderate to excellent yields. nih.gov
Zeolites (e.g., ZSM-12) Alcohols, OlefinsShape-selective; recyclable solid acid catalyst. google.com
Iron (e.g., FeCl₃) AlcoholsEffective for mono-alkylation; can be optimized with N₂ pressure. researchgate.net

These catalyst systems avoid the use of stoichiometric and often corrosive Lewis acids like AlCl₃, which are common in traditional Friedel-Crafts reactions. researchgate.net Solid acid catalysts, such as zeolites or cation-exchange resins like Amberlyst-15, are particularly advantageous as they are easily separated from the reaction mixture and can be recycled, simplifying purification and reducing waste. google.comnih.gov

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, is a key enabling technology for process intensification. nih.gov

The synthesis of this compound could benefit significantly from the application of flow chemistry. researchgate.net Key advantages include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial for potentially hazardous reactions or when using noxious reagents.

Precise Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. researchgate.net

Scalability: Scaling up a flow process involves running the reactor for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction. researchgate.net

Development of Chiral Variants and Enantioselective Synthesis

The synthesis of specific enantiomers of this compound can be approached through several strategic pathways. These include the asymmetric alkylation of a phenolic precursor, the enantioselective construction of the cyclopropylethyl moiety, and the resolution of a racemic mixture of the final compound. While direct enantioselective synthesis of this compound is not extensively documented, analogous transformations reported in the literature provide a strong foundation for the development of such methodologies.

One promising approach is the asymmetric Friedel-Crafts alkylation of phenol or a protected phenol derivative. This reaction involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation step. Chiral phosphoric acids and metal complexes with chiral ligands have emerged as powerful catalysts for such transformations. For instance, copper-catalyzed asymmetric propargylic alkylation of electron-rich phenol derivatives has been demonstrated to proceed with high yields and excellent enantioselectivities. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound by employing an appropriately substituted cyclopropylethyl electrophile.

The following table summarizes representative results for the asymmetric Friedel-Crafts alkylation of phenols with various electrophiles, highlighting the potential for achieving high enantioselectivity.

Catalyst SystemElectrophilePhenol DerivativeEnantiomeric Excess (ee)Reference
Cu(OTf)₂ / Chiral P,N,N-LigandPropargylic Ester3,5-DialkoxyphenolUp to 99% nih.gov
Chiral Phosphoric AcidAzoalkeneVarious PhenolsHigh
Cinchona Alkaloid-based Organocatalystα,β-Unsaturated KetoneNaphtholUp to 99% buchler-gmbh.com

Another viable strategy is the enzymatic kinetic resolution of racemic this compound. This method utilizes enzymes, typically lipases, that selectively acylate or hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. Lipase-catalyzed resolutions have been successfully applied to a variety of 2-alkylphenols and related secondary alcohols, often achieving high enantiomeric excess for both the unreacted substrate and the product. mdpi.comjocpr.com For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates using lipases from Pseudomonas fluorescens or Thermomyces lanuginosus has yielded both the (R)-alcohol and the (S)-acetate with enantiomeric excesses greater than 99%. mdpi.com

The table below presents data on the enzymatic resolution of various racemic alcohols, demonstrating the efficacy of lipases in separating enantiomers of structurally related compounds.

EnzymeSubstrateAcyl Donor/SolventEnantiomeric Excess (ee) of AlcoholEnantiomeric Excess (ee) of EsterReference
Pseudomonas fluorescens Lipaserac-1-(2,6-dimethylphenoxy)propan-2-yl acetatePhosphate buffer/Acetonitrile (B52724)>99% (R)>99% (S) mdpi.com
Thermomyces lanuginosus Lipase (immobilized)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetatePhosphate buffer/Acetonitrile>99% (R)>99% (S) mdpi.com
Candida antarctica Lipase B (CAL-B)rac-Aryltrimethylsilyl chiral alcoholsVinyl acetate/Hexane>99% (S)>99% (R) mdpi.com

Furthermore, the use of chiral auxiliaries represents a classical yet effective method for diastereoselective synthesis. wikipedia.orgresearchgate.net In this approach, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a phenol derivative or to a precursor of the cyclopropylethyl side chain to control the formation of the stereocenter.

While specific data for the direct application of these methods to this compound is limited in publicly available literature, the successful application of these advanced synthetic methodologies to structurally analogous compounds provides a clear and promising roadmap for the future development of its chiral variants and their efficient enantioselective synthesis.

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity Governed by the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful activating substituent on the aromatic ring. Its presence significantly influences the molecule's participation in electrophilic aromatic substitution, O-alkylation, O-acylation, and polymerization reactions.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of its lone pair of electrons to delocalize into the aromatic ring, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.combritannica.com For 2-(2-Cyclopropylethyl)phenol, the ortho position is already occupied by the cyclopropylethyl group. Consequently, electrophilic attack is predominantly directed to the para position (C4) and the remaining ortho position (C6).

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid introduces a nitro (-NO2) group onto the ring, typically yielding a mixture of 4-nitro- and 6-nitro-2-(2-cyclopropylethyl)phenol. byjus.com

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, results in the formation of monobrominated products at the para and ortho positions. Due to the high activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.comlibretexts.org Using bromine water can lead to polysubstitution, forming 4,6-dibromo-2-(2-cyclopropylethyl)phenol.

Sulfonation: Reaction with concentrated sulfuric acid introduces a sulfonic acid (-SO3H) group, primarily at the para position.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. nih.gov For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst would yield the corresponding 4-acyl and 6-acyl derivatives.

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.

ReactionReagentMajor Product(s)
NitrationDilute HNO₃4-Nitro-2-(2-cyclopropylethyl)phenol, 6-Nitro-2-(2-cyclopropylethyl)phenol
HalogenationBr₂ in CCl₄4-Bromo-2-(2-cyclopropylethyl)phenol, 6-Bromo-2-(2-cyclopropylethyl)phenol
SulfonationConc. H₂SO₄4-Hydroxy-3-(2-cyclopropylethyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Hydroxy-3-(2-cyclopropylethyl)phenyl)alkan-1-one

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can readily undergo O-alkylation to form ethers and O-acylation to form esters. google.comrsc.org

O-Alkylation: This is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide via an SN2 mechanism to produce an ether. The reaction conditions are generally mild. researchgate.net

O-Acylation: Phenols react with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine) to yield phenolic esters. This reaction is often rapid and efficient. rsc.org A variety of methods, including copper-catalyzed reactions, have been developed for these transformations. rsc.org

Condensation and Polymerization Behavior of Phenolic Moieties

Phenols are well-known monomers for condensation polymerization, most notably with formaldehyde (B43269) to produce phenol-formaldehyde resins (e.g., Bakelite). libretexts.org In the case of this compound, the presence of the alkyl substituent at one of the ortho positions influences the structure and properties of the resulting polymer.

The polymerization process typically involves the electrophilic attack of protonated formaldehyde on the activated aromatic ring at the positions ortho and para to the hydroxyl group. Since one ortho position is blocked in this compound, polymerization will primarily occur at the para position and the available ortho position, leading to a more linear polymer structure compared to the highly cross-linked polymer formed from unsubstituted phenol. google.comgoogleapis.com These polymers, known as novolacs or resols depending on the catalyst and stoichiometry, have applications as demulsifiers in the oil industry. google.com

Reactivity Pertaining to the Cyclopropane (B1198618) Ring

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain (approximately 115 kJ/mol), which imparts unique chemical reactivity. nih.gov This strain allows the cyclopropane ring to undergo ring-opening reactions under conditions that would not affect a typical alkane.

Electrophilic Ring-Opening Mechanisms and Products

Aryl-substituted cyclopropanes are susceptible to ring-opening by electrophiles, such as Brønsted or Lewis acids. researchgate.netrsc.org The reaction is initiated by the electrophilic attack on the cyclopropane ring. The presence of the adjacent phenol ring can stabilize the resulting carbocation intermediate.

The mechanism typically proceeds through the formation of a corner-protonated or edge-protonated cyclopropane, which then opens to form the most stable carbocation. For an ethyl-substituted cyclopropane, cleavage of the C1-C2 or C1-C3 bond is possible. The presence of the aryl group often directs the cleavage to form a benzylic-type carbocation, if possible, due to its enhanced stability. Subsequent attack by a nucleophile present in the reaction medium yields the final ring-opened product. For example, reaction with a hydrohalic acid (HX) would lead to the formation of a halogenated alkylphenol.

ElectrophilePotential Product ClassNotes
HBrBromoalkylphenolRing-opening followed by bromide ion attack.
H₂O / H⁺Alkylphenol diolRing-opening followed by water attack.
Arenes / Lewis AcidDiaryl-substituted alkanesFriedel-Crafts type reaction where the cyclopropane acts as the electrophile. researchgate.net

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of a simple alkyl-substituted cyclopropane is generally difficult and requires highly reactive nucleophiles or specific activation of the ring. nih.gov The cyclopropane ring itself is electron-rich and thus not a good electrophile.

However, in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic attack is greatly facilitated. rsc.orgthieme-connect.comscispace.com The this compound molecule does not fit the classic donor-acceptor pattern required to significantly lower the activation energy for nucleophilic attack on the cyclopropane ring itself. bohrium.comnih.gov Therefore, ring-opening via a nucleophilic pathway is not a characteristic reaction for this compound under standard conditions and would necessitate specialized reagents or catalytic systems to proceed.

Transition Metal-Catalyzed Ring-Opening and Rearrangement Processes

The high ring strain of the cyclopropyl (B3062369) group in this compound makes it susceptible to C-C bond activation by transition metals. wikipedia.org This reactivity is a cornerstone of its chemical transformations, allowing for the synthesis of more complex molecular skeletons. Catalysts based on palladium, rhodium, nickel, and platinum are commonly employed to initiate these processes. wikipedia.orgnih.gov

The general mechanism involves the oxidative addition of the metal catalyst into one of the cyclopropane's C-C bonds, resulting in the formation of a metallacyclobutane intermediate. wikipedia.org This key intermediate can then undergo several downstream reactions, leading to a variety of rearranged or functionalized products.

Rhodium(I)-Catalyzed Rearrangements: Rhodium(I) complexes, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), are particularly effective in catalyzing the rearrangement of cyclopropanes, especially those bearing vinyl or aryl groups. nih.gov For a substrate like this compound, the reaction mechanism would likely involve:

Oxidative Addition: The Rh(I) species inserts into the most accessible C-C bond of the cyclopropane ring to form a rhodacyclobutane intermediate.

β-Carbon Elimination or Hydride Migration: The intermediate can then undergo β-carbon elimination to form an alkene or a 1,3-hydride migration to give an alkylrhodium(III) hydride complex. nih.gov

Reductive Elimination: Subsequent reductive elimination from these complexes regenerates the Rh(I) catalyst and yields the final rearranged product, often a linear alkene or a cyclic compound. nih.gov

Depending on the specific ligands and reaction conditions, these rearrangements can lead to the formation of substituted indanes or other annulated structures through intramolecular cyclization pathways.

Catalyst SystemIntermediatePotential Product Type
[Rh(cod)(OH)]₂ / Chiral BisphosphineAllyl-Rhodium ComplexLinear Alkenes, Homoallylic Arenes
Pd(OAc)₂ / PPh₃PalladacyclobutaneSubstituted Dienes, Cyclopentenes
Ni(cod)₂ / Lewis AcidNickelacyclobutaneCross-coupled Products
PtCl₂PlatinacyclobutaneHalogenated Alkyl Chains

This table summarizes potential transition metal catalyst systems and the types of products that could be expected from the ring-opening of aryl-substituted cyclopropanes like this compound. Data is generalized from principles of transition metal catalysis. wikipedia.orgnih.govacs.org

Palladium-Catalyzed Processes: Palladium catalysts are also widely used for cyclopropane functionalization. Palladium(0) can initiate ring-opening to form a 1,3-dipolar intermediate, which can be trapped by various dipolarophiles in cycloaddition reactions. nih.gov Alternatively, a Pd(II)/Pd(IV) catalytic cycle can facilitate the conversion of related systems into cyclopropyl ketones, proceeding with a net inversion of geometry relative to the starting material. nih.gov This suggests that by modifying the ethyl linker, palladium catalysis could be used to generate bicyclo[3.1.0]hexane-like structures. nih.gov

Homo-Michael Additions and Cyclopropane Activation

The cyclopropane ring in this compound can act as a synthetic equivalent of a three-carbon synthon, participating in reactions analogous to conjugate additions, often termed homo-Michael additions. This reactivity requires activation of the cyclopropane ring, typically by a Lewis acid or a Brønsted acid, to render it sufficiently electrophilic for attack by a nucleophile. nih.govscispace.com

In this process, the activating acid coordinates to or protonates the cyclopropane ring, facilitating its heterolytic cleavage. This generates a stabilized carbocationic intermediate. The presence of the ortho-phenol substituent can stabilize this cation through resonance. A nucleophile can then attack at the terminus of the resulting three-carbon chain, leading to a 1,5-addition product.

Research has shown that Brønsted acids, particularly in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), are highly effective at promoting the nucleophilic ring-opening of donor-acceptor cyclopropanes. scispace.com While this compound lacks a formal acceptor group on the ring, the phenyl group acts as a donor, and the acidic conditions can promote reactivity with a wide range of nucleophiles. scispace.com

Key features of this transformation include:

Activation: A Lewis acid (e.g., Sc(OTf)₃, SnCl₄) or a strong Brønsted acid polarizes a C-C bond in the cyclopropane ring. scispace.comrsc.org

Nucleophilic Attack: A wide array of nucleophiles, including arenes, indoles, alcohols, and azides, can be used to open the ring. scispace.com

Product Formation: The reaction results in the formation of a γ-functionalized product, effectively adding the nucleophile at the 3-position relative to the point of initial ring cleavage.

ActivatorNucleophile (Nu⁻)General Product Structure
Sc(OTf)₃Indoles, Naphtholsγ-Aryl-substituted Butylphenols
SnCl₄Electron-rich Arenesγ-Aryl-substituted Butylphenols
Brønsted Acid (in HFIP)Alcohols, Azides, Phenolsγ-Alkoxy/Azido/Phenoxy Butylphenols

This table illustrates the scope of homo-Michael type additions to activated aryl cyclopropanes. scispace.comrsc.org

Transformations of the Ethyl Linker and Inter-functional Group Reactivity

Selective Oxidation and Reduction Processes

Oxidation: The methylene (B1212753) group of the ethyl linker adjacent to the phenol ring is a benzylic C-H bond, which is susceptible to selective oxidation. A variety of metal-catalyzed systems have been developed for the oxidation of such benzylic positions to ketones or alcohols, often with high selectivity. nih.govresearchgate.net Using environmentally benign oxidants like molecular oxygen (O₂) or peroxides like tert-butyl hydroperoxide (TBHP) is a significant goal in this area. nih.gov

For instance, Liu and co-workers developed a method for the benzylic C-H oxidation of 4-ethylphenol (B45693) using O₂ as the oxidant to produce 4-acetoxyacetophenone, a key pharmaceutical intermediate. nih.gov Similar strategies could be applied to this compound. The reaction would convert the benzylic CH₂ group into a carbonyl, yielding 2-(1-oxo-2-cyclopropylethyl)phenol. This transformation is valuable as the resulting ketone can serve as a handle for further functionalization.

Catalyst SystemOxidantProduct
Vanadium ComplexO₂2-(1-oxo-2-cyclopropylethyl)phenol
Mn(OAc)₃ / DDQ (cat.)DDQ2-(1-oxo-2-cyclopropylethyl)phenol
CuCl₂ / BQCaq. TBHP2-(1-oxo-2-cyclopropylethyl)phenol
Co-Cu/SAPS-15TBHP2-(1-oxo-2-cyclopropylethyl)phenol

This table presents various catalytic systems reported for the selective oxidation of benzylic C-H bonds in ethylarenes to the corresponding ketones. nih.govrsc.orgnih.gov

Reduction: As the ethyl linker in the parent compound is fully saturated, reduction processes are not directly applicable. However, if the linker is first oxidized to a ketone or modified to contain a double bond, subsequent reduction using standard methods (e.g., NaBH₄, H₂/Pd-C) could be employed to generate chiral centers or modify the molecule's conformation.

Remote Functionalization Strategies

Remote functionalization involves the selective reaction at a C-H bond that is not adjacent to an existing functional group. In this compound, this could involve the C-H bonds of the ethyl linker or even the cyclopropane ring, directed by the phenolic hydroxyl group.

The phenolic hydroxyl is a powerful directing group in transition metal-catalyzed C-H functionalization. researchgate.netnih.gov While it typically directs reactions to the ortho position of the aromatic ring, specialized catalytic systems can achieve functionalization at more remote sites. dntb.gov.uanih.gov This is often accomplished by using a catalyst that coordinates to the hydroxyl group and a ligand or template that creates a large-bite angle metallacycle, allowing the catalytic center to reach C-H bonds further down the alkyl chain. researchgate.net

A plausible strategy for the remote functionalization of the ethyl linker would involve:

Coordination of a palladium(II) catalyst to the phenolic oxygen.

Formation of a palladacycle intermediate that incorporates one of the C-H bonds of the ethyl group.

Subsequent reaction with a coupling partner (e.g., an alkene or an organoboron reagent) to introduce a new functional group at that position. researchgate.net

This approach allows for precise control over the site of functionalization, overriding the inherent reactivity of the molecule and enabling the synthesis of complex derivatives that would be difficult to access through classical methods.

Mechanistic Studies of Novel Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Mechanism of Transition Metal-Catalyzed Ring Opening: The prevailing mechanism for the ring-opening of cyclopropanes by catalysts like Rh(I) or Pd(0) begins with the concerted oxidative addition of the metal into a C-C bond of the strained ring. wikipedia.orgnih.gov This step forms a metallacyclobutane. For rhodium-catalyzed rearrangements, this intermediate can proceed through a β-hydride elimination to form a metal-hydride species, which then undergoes reductive elimination to yield an olefinic product. nih.gov In palladium-catalyzed cross-coupling reactions, the palladacyclobutane can undergo transmetalation or react with another substrate before reductive elimination releases the final product. acs.org

Mechanism of Acid-Catalyzed Homo-Michael Addition: In acid-catalyzed ring-opening reactions, the mechanism is distinct and does not involve metal intermediates. A Brønsted or Lewis acid activates the cyclopropane, leading to the formation of a key 1,3-dipole or carbocation intermediate. scispace.comrsc.org For a donor-acceptor cyclopropane, the Lewis acid coordinates to the acceptor group(s), polarizing the distal C-C bond and facilitating its cleavage upon nucleophilic attack. rsc.org For substrates like this compound under strong Brønsted acid conditions, the acid likely protonates the cyclopropane ring, leading to a transient carbocation that is immediately trapped by a nucleophile present in the reaction medium. scispace.com The regioselectivity is controlled by the formation of the most stable carbocation, which in this case would be stabilized by the adjacent phenyl ring.

Mechanism of Phenol-Directed C-H Functionalization: For remote functionalization directed by the phenol group, the mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.govresearchgate.net The catalyst, typically palladium, first coordinates to the phenolic oxygen. This pre-coordination brings the metal center into proximity with the C-H bonds of the substrate. A ligand on the metal center then assists in the cleavage of a specific C-H bond, forming a six- or seven-membered palladacycle. This thermodynamically stable intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to form the new C-C or C-heteroatom bond and regenerate the active catalyst. researchgate.net

Advanced Spectroscopic and Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are essential for the unambiguous confirmation of the molecular structure of 2-(2-Cyclopropylethyl)phenol, providing detailed insight into its atomic connectivity, functional groups, and three-dimensional arrangement.

Two-dimensional NMR spectroscopy would be the primary method for elucidating the complex proton and carbon environments of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and cyclopropyl (B3062369) protons. The aromatic protons (4H) would appear in the downfield region (approx. 6.7-7.2 ppm). The ethyl group's methylene (B1212753) protons (-CH₂-CH₂-) would likely appear as two distinct multiplets around 2.7 ppm (adjacent to the aromatic ring) and 1.6 ppm (adjacent to the cyclopropyl group). The cyclopropyl protons are highly shielded and would appear in the upfield region (approx. 0.2-0.8 ppm), with complex splitting patterns due to geminal and vicinal coupling. researchgate.net The phenolic hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The carbon spectrum would show unique signals for each carbon atom. Aromatic carbons would resonate between 115-155 ppm. The ethyl carbons would be found around 30-40 ppm, while the highly strained cyclopropyl carbons would be significantly upfield, typically between 0-15 ppm. docbrown.info

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. Key correlations would be observed between adjacent protons in the ethyl chain and within the cyclopropyl ring. It would also confirm the coupling between the ethyl group and the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the upfield proton signals to the cyclopropyl carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Phenolic OH Variable (broad s) - Aromatic C's
Aromatic CH 6.7 - 7.2 (m) 115 - 130 Aromatic C's, Benzylic CH₂
Aromatic C-O - ~155 Aromatic H's, OH
Aromatic C-C₂H₄ - ~135 Aromatic H's, Benzylic CH₂
Ar-CH₂- ~2.7 (t) ~35 Aromatic C's, -CH₂-C₃H₅
-CH₂-C₃H₅ ~1.6 (q) ~30 Ar-CH₂-, Cyclopropyl C's
Cyclopropyl CH ~0.8 (m) ~10 -CH₂-C₃H₅, Cyclopropyl CH₂
Cyclopropyl CH₂ 0.2 - 0.5 (m) ~5 -CH₂-C₃H₅, Cyclopropyl CH

Note: This table is predictive and based on values for similar structural motifs. Actual experimental values may vary.

HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₁H₁₄O). Electron ionization (EI) would likely induce characteristic fragmentation. wikipedia.org

The expected fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the ethyl chain and the cyclopropyl group, leading to the formation of a stable benzylic cation (m/z 107). This is often the base peak in similar structures.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the molecular ion, resulting in a fragment corresponding to 2-cyclopropylphenol.

Cyclopropyl Ring Opening: The strained cyclopropyl ring might undergo rearrangement or fragmentation, leading to the loss of C₃H₅ or related fragments. docbrown.info

Phenolic Fragmentation: Cleavage characteristic of phenols, such as the loss of CO or CHO radicals from the aromatic ring, might also be observed, though likely as minor pathways. purdue.edu

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes. tandfonline.comsemanticscholar.org

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. scielo.br Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethyl and cyclopropyl groups) would be observed just below 3000 cm⁻¹. Characteristic aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200-1250 cm⁻¹. The presence of the cyclopropyl group may introduce specific C-H stretching vibrations around 3100 cm⁻¹ and ring deformation ("breathing") modes at lower wavenumbers. vscht.cz

Raman Spectroscopy: The Raman spectrum would show strong bands for the aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹. wiley.com While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations of the alkyl and cyclopropyl groups would be clearly visible.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FTIR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
Phenolic O-H Stretch 3200-3600 (strong, broad) Weak
Aromatic C-H Stretch 3010-3100 (medium) Medium-Strong
Aliphatic C-H Stretch 2850-2960 (strong) Strong
Aromatic C=C Stretch 1450-1600 (medium-strong) Strong
C-O Stretch 1200-1250 (strong) Medium
Cyclopropyl Ring Ring Deformation ~1020 (medium) Medium

Since this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. Analysis would likely require the synthesis of a suitable crystalline derivative (e.g., an ester or ether). If successful, X-ray crystallography would provide definitive information on bond lengths, bond angles, and the solid-state conformation of the molecule, including the orientation of the cyclopropylethyl group relative to the phenol (B47542) ring.

Chromatographic Method Development and Optimization

Chromatographic methods are essential for separating this compound from impurities and confirming its identity.

GC-MS is the ideal technique for analyzing the purity and confirming the identity of a relatively volatile compound like this compound. wikipedia.orgetamu.edu

Method Development: A typical GC method would involve a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms). The oven temperature would start at a low value (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 250-280°C) to ensure the elution of the compound and any potential impurities. Helium would be used as the carrier gas. nih.gov

Purity Assessment: The purity of a sample would be determined by integrating the peak area of the main compound in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.

Identity Confirmation: The identity is confirmed by a dual-method approach. First, the retention time of the analyte is matched against that of a known standard under identical GC conditions. Second, the mass spectrum obtained for the chromatographic peak is compared to a reference spectrum. The fragmentation pattern, as described in section 4.1.2, would serve as a chemical fingerprint for the molecule.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of phenolic compounds such as this compound. The method's robustness, high resolution, and sensitivity make it ideal for analyzing complex matrices. In a typical reverse-phase HPLC (RP-HPLC) setup, this compound is separated based on its polarity. nih.govembrapa.br

The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C18 alkyl chains, while the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of acid (like formic or acetic acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. nih.govpubcompare.ai Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. nih.govembrapa.br For this compound, the aromatic ring provides a strong chromophore, allowing for sensitive detection at specific wavelengths.

An isocratic HPLC method can be developed for routine analysis, where the mobile phase composition remains constant throughout the run. chromatographyonline.com Alternatively, a gradient elution, where the mobile phase composition is changed over time, can be employed to optimize the separation of this compound from other related impurities or compounds in a mixture. pubcompare.ai Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in a sample to this curve. chromatographyonline.commdpi.com The use of an internal standard can further improve the accuracy and precision of the quantification. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound
ParameterConditionRationale/Comment
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately nonpolar compounds like phenols. pubcompare.ai
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)Acetonitrile is a common organic modifier. Acid improves peak shape for phenols. pubcompare.aimdpi.com
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency. pubcompare.ai
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10-20 µLStandard volume for analytical HPLC. pubcompare.ai
Detection UV-DAD at ~275 nmPhenolic compounds typically exhibit maximum absorbance around this wavelength.

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. slideshare.net For this compound, derivatization can be employed to enhance its detectability in HPLC or to increase its volatility and thermal stability for Gas Chromatography (GC) analysis. phenomenex.comlibretexts.org

In the context of GC, the polar hydroxyl group of the phenol can cause poor peak shape and thermal degradation. phenomenex.com Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose, yielding a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. phenomenex.comresearchgate.net Acylation, using reagents like acetic anhydride (B1165640) or perfluorooctanoyl chloride, is another strategy to form esters that are more volatile than the parent phenol. nih.govresearchgate.net

For HPLC analysis, derivatization is primarily used to enhance detection sensitivity, especially when analyzing trace amounts. libretexts.org This typically involves attaching a chromophoric or fluorophoric tag to the phenolic hydroxyl group. Reagents such as 4-nitrobenzoyl chloride can be used to create a derivative with strong UV absorbance at a wavelength where potential interferences are minimal. scirp.org For fluorescence detection, which offers higher sensitivity and selectivity, reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be employed, although OPA is more specific for primary amines and may require modification of the strategy for phenols. slideshare.netlibretexts.org These strategies can be performed either before the sample is injected onto the column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). slideshare.net

Table 2: Derivatization Strategies for this compound Analysis
TechniqueReagentResulting DerivativeAnalytical Advantage
Silylation (GC) BSTFA or MTBSTFATrimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) etherIncreases volatility and thermal stability; improves peak shape. phenomenex.comresearchgate.net
Acylation (GC) Acetic Anhydride / Perfluorooctanoyl ChlorideAcetate / Perfluorooctanoyl esterReduces polarity and increases volatility for GC-MS analysis. nih.govresearchgate.net
UV-Tagging (HPLC) 4-Nitrobenzoyl Chloride4-Nitrobenzoyl esterEnhances UV detection by introducing a strong chromophore. scirp.org
Fluorescence-Tagging (HPLC) Dansyl ChlorideDansyl etherProvides high sensitivity and selectivity with fluorescence detection. libretexts.orgscirp.org

Determination of Stereochemical Purity and Enantiomeric Excess

The structure of this compound contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. youtube.com These enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to determine the stereochemical purity, or enantiomeric excess (ee), of a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

Chiral Stationary Phase Chromatography (GC, HPLC)

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric excess. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. wikipedia.org Both GC and HPLC can be equipped with chiral columns. csfarmacie.czlcms.cz

For chiral HPLC, CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which are coated or immobilized on a silica support. phenomenex.comchromatographyonline.com These phases can form transient diastereomeric complexes with the enantiomers of this compound through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation, allowing for their separation. phenomenex.comchromatographyonline.com Other common CSPs include Pirkle-type phases, cyclodextrin-based phases, and protein-based phases. lcms.czphenomenex.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, is critical for achieving optimal resolution. phenomenex.com

Chiral GC columns often utilize derivatized cyclodextrins mixed into a polysiloxane stationary phase. lcms.cz These cyclodextrins create a chiral cavity into which one enantiomer of a volatile derivative of this compound may fit better than the other, resulting in separation. lcms.cz Method development involves screening different chiral columns and optimizing parameters like mobile phase composition and temperature to achieve baseline separation of the enantiomers. chromatographyonline.com

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
CSP TypeChiral SelectorTypical Application (Mode)Separation Principle
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))HPLC (Normal or Reversed-Phase)Forms diastereomeric complexes via hydrogen bonds, dipole interactions. chromatographyonline.com
Cyclodextrin-based Derivatized β- or γ-cyclodextrinsGC, HPLCInclusion complexation; analyte fits into the chiral cavity. csfarmacie.czlcms.cz
Pirkle-type (Brush-type) π-acidic or π-basic molecules (e.g., DNB-phenylglycine)HPLC (Normal Phase)π-π interactions, hydrogen bonding, and dipole stacking. phenomenex.com
Protein-based Immobilized proteins (e.g., AGP, BSA)HPLC (Reversed-Phase)Mimics biological interactions; complex hydrophobic and polar interactions. phenomenex.com

Polarimetry and Circular Dichroism (CD) Spectroscopy

Beyond chromatographic methods, chiroptical techniques like polarimetry and circular dichroism (CD) spectroscopy are essential for characterizing chiral molecules. youtube.com

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. sheffield.ac.uk This property is known as optical activity. Each enantiomer of this compound will rotate the light by an equal magnitude but in opposite directions. The measured specific rotation ([α]) is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). sheffield.ac.uk Polarimetry is a classic method for determining the enantiomeric excess of a sample by comparing the observed optical rotation of the mixture to the known specific rotation of the pure enantiomer. heraldopenaccess.us

Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that uses circularly polarized light. youtube.com Chiral molecules absorb left- and right-handed circularly polarized light to different extents. yale.edunih.gov A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. sheffield.ac.uk Enantiomers produce mirror-image CD spectra. This technique is particularly powerful for determining the absolute configuration of a chiral molecule (i.e., its actual 3D arrangement) by comparing experimental spectra to theoretical spectra calculated using quantum chemistry methods. It also provides information about the conformation of the molecule in solution. yale.edu While HPLC separates enantiomers for quantification, CD spectroscopy provides detailed structural information about the chiral center. nih.gov

Table 4: Comparison of Polarimetry and Circular Dichroism (CD) Spectroscopy
FeaturePolarimetryCircular Dichroism (CD) Spectroscopy
Principle Measures the rotation of the plane of polarized light. sheffield.ac.ukMeasures the differential absorption of left- vs. right-circularly polarized light. nih.gov
Primary Information Specific Rotation ([α]); used to calculate enantiomeric excess (ee). heraldopenaccess.usDifferential Absorbance (ΔA); provides structural and conformational information; absolute configuration. yale.edu
Measurement Wavelength Typically at a single wavelength (e.g., Sodium D-line, 589 nm). sheffield.ac.ukMeasured over a range of wavelengths, producing a spectrum. sheffield.ac.uk
Application Quantitative determination of optical purity/ee for known compounds.Structural elucidation, determination of absolute configuration, conformational analysis.

Computational and Theoretical Investigations of 2 2 Cyclopropylethyl Phenol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Electronic structure analysis of 2-(2-Cyclopropylethyl)phenol focuses on understanding the distribution of electron density and the nature of its molecular orbitals.

Density Functional Theory (DFT) is a robust quantum chemical method used to calculate the electronic structure of molecules. ucc.edu.ghresearchgate.net DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G* or higher, can determine the optimized geometry, electronic energies, and orbital distributions of this compound. ucc.edu.ghsemanticscholar.org

The key outputs from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating its ability to act as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. ijesi.org For alkyl-substituted phenols, the presence of the electron-donating alkyl group is expected to raise the HOMO energy and slightly affect the LUMO energy, leading to a modest decrease in the HOMO-LUMO gap compared to unsubstituted phenol (B47542).

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. wolfram.comresearchgate.netresearchgate.netuni-muenchen.de For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role in hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. The aromatic ring itself would show a negative potential due to its π-electron system. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.govscielo.org.mx These descriptors are calculated from the changes in electronic energy or density with respect to the number of electrons.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

For this compound, the electron-donating nature of the alkyl substituent would influence these parameters, generally leading to a slightly softer and more nucleophilic character compared to unsubstituted phenol.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. ymerdigital.comresearchgate.netd-nb.info The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.infoharbinengineeringjournal.com

f+(r) corresponds to nucleophilic attack (attack by a nucleophile) and highlights sites that can best accommodate an additional electron.

f-(r) corresponds to electrophilic attack (attack by an electrophile) and identifies sites from which an electron is most easily removed.

For this compound, the Fukui functions would likely indicate that the oxygen atom and specific carbons on the aromatic ring (particularly ortho and para to the hydroxyl group) are the primary sites for electrophilic attack, while the region around the hydroxyl hydrogen would be susceptible to nucleophilic attack.

Table 1: Hypothetical Global Reactivity Descriptors for this compound calculated using DFT. These values are illustrative and based on typical results for similar alkylphenols.
DescriptorSymbolCalculated Value (eV)
HOMO EnergyEHOMO-5.85
LUMO EnergyELUMO-0.55
HOMO-LUMO GapΔE5.30
Chemical Potentialμ-3.20
Chemical Hardnessη2.65
Global SoftnessS0.38
Electrophilicity Indexω1.93

Conformational Analysis and Energetic Landscapes

The flexibility of the cyclopropylethyl side chain allows this compound to adopt multiple conformations, each with a different energy. Understanding these conformations and the energy barriers between them is crucial for predicting the molecule's behavior.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is less computationally expensive than quantum methods and is well-suited for scanning the conformational space of flexible molecules. lumenlearning.com A force field (a set of parameters and equations) is used to calculate the energy contributions from bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. For this compound, MM can be used to identify low-energy conformers arising from rotation around the C-C single bonds of the ethyl chain and the C-O bond of the hydroxyl group.

Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. nih.govnih.gov An MD simulation provides a dynamic picture of the molecule's behavior, showing how it explores different conformations at a given temperature. By simulating the molecule in a solvent like water, MD can also capture the influence of the environment on its conformational preferences and dynamics. nih.gov This would be particularly relevant for understanding how the hydrophobic cyclopropylethyl chain and the hydrophilic phenol group interact with their surroundings.

The various conformers of this compound are not static but can interconvert by rotating around single bonds. The energetic landscape, or potential energy surface, describes the energy of the molecule as a function of these rotational angles (dihedral angles). Low-energy regions correspond to stable conformers (local minima), while the paths between them pass through higher-energy transition states. The energy difference between a stable conformer and a transition state is the rotational barrier, which determines the rate of interconversion. researchgate.netugm.ac.id

For this compound, key rotational barriers would include:

Rotation of the hydroxyl group: The barrier to rotation around the C-O bond is typically low in phenols but is influenced by interactions with the adjacent alkyl group. ugm.ac.id

Rotation around the C(aryl)-C(ethyl) bond: This determines the orientation of the ethyl side chain relative to the aromatic ring.

Rotation around the C(ethyl)-C(ethyl) bond: This governs the relative positions of the cyclopropyl (B3062369) and phenyl groups, leading to different gauche and anti conformers.

These barriers can be calculated using quantum methods like DFT for higher accuracy. researchgate.net The results can be visualized on a potential energy surface plot, mapping the energy as a function of two or more dihedral angles to illustrate the interconversion pathways.

Table 2: Hypothetical Calculated Rotational Barriers for Key Torsional Angles in this compound. These values are illustrative estimates based on studies of analogous molecular fragments.
Rotation AxisDescriptionEstimated Barrier (kcal/mol)
C(aryl)-ORotation of the hydroxyl group2.5 - 4.0
C(aryl)-CH2Rotation of the entire side chain1.5 - 3.0
CH2-CH2Rotation between gauche and anti conformers of the side chain3.0 - 5.0

Reaction Mechanism Modeling

Computational modeling can be used to explore the detailed pathways of chemical reactions, identifying intermediates, transition states, and activation energies. For a phenolic compound, a key reaction of interest is its antioxidant activity, which often proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govacs.orgnih.gov

In a HAT reaction, the phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching the radical and forming a stable phenoxyl radical. researchgate.netacs.org DFT calculations can model this process by:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate between the reactants (phenol + radical) and products (phenoxyl radical + quenched radical).

Calculating the Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

For this compound, the electron-donating alkyl group is expected to lower the O-H BDE compared to unsubstituted phenol, thereby enhancing its antioxidant activity. acs.org Computational models can quantify this effect and compare its reactivity to other phenolic antioxidants.

Other potential reactions that could be modeled include electrophilic aromatic substitution or oxidation of the side chain. rsc.orglibretexts.org Modeling these reactions would provide a comprehensive understanding of the chemical reactivity of this compound.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the chemical transformations of this compound requires identifying the transition states (TS) of potential reactions. A transition state is a specific configuration along a reaction coordinate that represents the highest energy point, or saddle point, on the potential energy surface between reactants and products. missouri.edu Computational methods are essential for locating these fleeting structures and verifying their nature.

Transition State Identification: For a given reaction, such as the oxidation of the phenolic hydroxyl group or a reaction involving the cyclopropyl ring, computational chemists employ various algorithms to locate the transition state geometry. This process involves optimizing the molecular structure to find a first-order saddle point where the energy is a maximum in one direction (along the reaction path) and a minimum in all other directions. Verification of a true transition state is achieved by performing a vibrational frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. q-chem.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed to map out the reaction pathway. scm.com The IRC is defined as the minimum energy path in mass-weighted coordinates connecting the transition state to the reactants and products. missouri.eduscm.com This calculation essentially "walks" downhill from the transition state saddle point in both the forward and reverse directions, tracing the geometric changes of the molecule as it progresses from reactant to product. q-chem.com

By performing an IRC analysis, researchers can confirm that a calculated transition state indeed connects the intended reactants and products, providing a detailed, step-by-step visualization of the reaction mechanism. missouri.edu For this compound, this could be used to study mechanisms like hydrogen atom transfer from the hydroxyl group, which is a key step in its antioxidant activity, or potential ring-opening reactions of the cyclopropyl group under specific conditions.

The energy profile along the IRC provides the activation energy barrier for both the forward and reverse reactions, which is crucial for understanding reaction kinetics.

Solvent Effects and Catalysis Simulations

The chemical behavior of this compound can be significantly influenced by its environment. Computational models are used to simulate the effects of solvents and the presence of catalysts on its reactivity.

Solvent Effects: Solvents can alter reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. researchgate.net The choice of solvent is a critical factor, as its polarity can influence the efficiency of phenolic compound extraction and reactivity. nih.govacs.org Computational simulations account for these interactions using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation along with the solute molecule. This provides a more detailed, microscopic view of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules like water or methanol (B129727). researchgate.net

For this compound, simulations could predict how its antioxidant activity, which often involves hydrogen or proton transfer, is affected by polar versus non-polar solvents. For instance, polar solvents that can form hydrogen bonds may alter the O-H bond dissociation enthalpy, a key parameter in antioxidant capacity. researchgate.net

Catalysis Simulations: Computational methods are invaluable for studying catalytic processes at the molecular level. For reactions involving phenols, such as hydrodeoxygenation or carboxylation, DFT calculations can elucidate the role of a catalyst. acs.orgmdpi.com Simulations can model the adsorption of this compound onto a catalyst surface (e.g., a metal or metal oxide), identify active sites, and calculate the energy barriers for catalytic reaction steps. psu.eduacs.org

For example, a simulation could investigate the hydrodeoxygenation of this compound on a platinum-iron (Pt-Fe) catalyst. psu.edu The calculations would determine how the molecule binds to the catalyst surface and map the energy profile for the cleavage of the C-O bond, revealing the most favorable reaction pathway and the efficiency of the catalyst. acs.orgpsu.edu

Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules, which is a vital tool for structure elucidation and characterization. For this compound, methods like DFT can be used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The prediction of NMR spectra is a common application of DFT. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.govacs.org These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). The results can be used to assign signals in experimental spectra and to distinguish between different isomers or conformers. nih.gov Calculations can also predict spin-spin coupling constants (J-couplings), providing further structural information.

Below is a hypothetical table illustrating the type of data that would be generated from a DFT calculation of the ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)
C (Phenolic, -OH attached)153.5
C (Phenolic, -CH₂ attached)128.0
C (Phenolic)130.2
C (Phenolic)121.5
C (Phenolic)127.8
C (Phenolic)116.0
CH₂ (Ethyl)33.1
CH₂ (Ethyl)30.5
CH (Cyclopropyl)10.8
CH₂ (Cyclopropyl)4.5
CH₂ (Cyclopropyl)4.5
Note: These values are illustrative and represent typical predictions for such a structure. Actual calculated values would depend on the specific DFT functional, basis set, and solvent model used.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These computed frequencies correspond to the fundamental vibrational modes, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and alkyl groups, and skeletal vibrations of the rings. The predicted IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to investigate the electronic excited states of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. This information helps to understand the electronic transitions within the molecule, such as the π → π* transitions characteristic of the phenol ring.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

While phenols, in general, are crucial starting materials in multi-step syntheses, there is no specific information available detailing the use of 2-(2-Cyclopropylethyl)phenol as a building block for either pharmaceutical intermediates or as a scaffold for agrochemical development.

Building Block for Pharmaceutical Intermediates

No specific pharmaceutical intermediates derived from this compound are documented in the searched scientific literature.

Scaffold for Agrochemical Development

There is no available research indicating the use of this compound as a primary scaffold in the development of new agrochemicals.

Utilization in Catalysis and Ligand Design

The potential for phenolic compounds to be modified into ligands for catalysis is well-established. However, the application of this compound in this context is not specifically described.

Precursor for Chiral Ligands in Asymmetric Catalysis

No studies were found that describe the synthesis of chiral ligands from this compound for use in asymmetric catalysis.

Support for Heterogeneous Catalysts

Information on the use of this compound as a support material for heterogeneous catalysts is not available.

Contributions to Polymer Science and Advanced Materials

Phenolic resins are a significant class of polymers. However, the incorporation of this compound into polymers or its use in the development of advanced materials has not been reported in the available literature.

Due to the absence of specific research findings for this compound, no data tables can be generated.

Monomer for Specialty Resins

There is no available research or industrial data to suggest that this compound is currently utilized as a monomer in the synthesis of specialty resins. The properties that the cyclopropylethyl substituent might impart to a phenolic resin, such as altered thermal stability, solubility, or cross-linking behavior, have not been documented in the accessible scientific literature.

Modifiers for Polymeric Architectures

Similarly, no information could be found regarding the use of this compound as a modifier for existing polymeric architectures. The potential for this molecule to be grafted onto polymer backbones or used as an end-capping agent to influence properties like glass transition temperature, mechanical strength, or surface characteristics remains unexplored in the available literature.

Structure Activity Relationship Sar Studies at the Molecular and Mechanistic Level

Stereochemical Impact of the Cyclopropyl (B3062369) Moiety on Target Interaction

The stereochemistry of the cyclopropyl group can play a crucial role in the interaction of a molecule with its biological target. However, no studies have been found that explore the stereochemical impact of the cyclopropyl moiety in 2-(2-Cyclopropylethyl)phenol. Research in this area would involve the synthesis and biological evaluation of different stereoisomers to determine if one conformation exhibits a higher affinity or potency, thus providing insights into the three-dimensional binding requirements of its target.

Mechanistic Investigations of Receptor Binding and Enzyme Modulation

Mechanistic studies are vital for understanding how a compound exerts its biological effects at a molecular level.

While molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the binding of a ligand to a protein, no such studies have been published for this compound. These in silico methods require a known biological target, and without this information, it is not possible to perform or report on docking simulations that would reveal potential binding modes, key interacting amino acid residues, and the stability of the compound-target complex.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a QSAR model for this compound would necessitate a dataset of structurally related compounds with measured biological activities. As no such dataset is available in the public literature, a QSAR model cannot be constructed, and therefore, no mechanistic hypotheses can be derived from this approach.

Environmental Fate and Chemical Degradation Pathways Academic Perspective

Photolytic Transformation Mechanisms

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by photons, typically from sunlight. For phenolic compounds, direct photolysis involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage or reaction with other molecules. The presence of the aromatic ring in 2-(2-Cyclopropylethyl)phenol suggests that it will absorb UV radiation, initiating photolytic processes.

The primary photolytic transformation mechanism for phenols in aqueous environments is often the generation of a phenoxyl radical through the homolytic cleavage of the O-H bond. This highly reactive radical can then undergo several subsequent reactions, including:

Radical Coupling: Two phenoxyl radicals can couple to form dimers and higher oligomers, which may be less soluble and precipitate out of the water column.

Reaction with Oxygen: The phenoxyl radical can react with dissolved molecular oxygen to form peroxy radicals, which can initiate further oxidative degradation pathways.

Ring Opening: Although requiring higher energy, prolonged UV exposure can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic carboxylic acids and aldehydes.

Indirect photolysis is also a significant degradation pathway for phenols. This process is mediated by photosensitizing agents present in the environment, such as humic and fulvic acids. These substances absorb sunlight and transfer the energy to the phenolic compound or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then attack the phenol (B47542).

The cyclopropylethyl side chain may also be susceptible to photolytic cleavage, particularly at the benzylic position (the C-C bond between the ethyl group and the phenyl ring), which is typically weaker. However, the high bond strength of the cyclopropyl (B3062369) ring suggests it would be more resistant to direct photolytic cleavage compared to other parts of the molecule.

Table 1: Potential Photolytic Transformation Reactions of this compound

Reaction Type Initiator Description Potential Products
Direct PhotolysisUV RadiationAbsorption of a photon leads to the formation of a phenoxyl radical.Phenoxyl radical, subsequent dimers, and oligomers.
Indirect PhotolysisPhotosensitizers (e.g., humic acids), ROSEnergy transfer from an excited sensitizer (B1316253) or reaction with ROS.Oxidized intermediates, ring-opened products.
Side-Chain CleavageUV RadiationHomolytic cleavage of the C-C bond adjacent to the aromatic ring.Phenol, cyclopropylethane radical.

Oxidative Degradation Processes

Oxidative degradation is a major pathway for the transformation of phenolic compounds in the environment. These processes are mediated by various oxidizing agents and reactive oxygen species (ROS) that are naturally present in air, water, and soil.

The primary mechanism of oxidative degradation of phenols involves the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. This initial step can be initiated by a variety of oxidants, including:

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants, often referred to as the "detergent" of the atmosphere and a key oxidant in aquatic systems. They can attack the aromatic ring via addition reactions or abstract the phenolic hydrogen.

Ozone (O₃): Ozonolysis can lead to the cleavage of the aromatic ring, resulting in the formation of aldehydes, carboxylic acids, and other smaller organic molecules.

Peroxy Radicals (ROO•): These are important in atmospheric and aquatic chemistry and can contribute to the oxidative degradation of phenols.

Metal-Catalyzed Oxidation: Transition metals such as iron (Fe) and manganese (Mn) can catalyze the oxidation of phenols through Fenton-like reactions, which generate hydroxyl radicals.

Once the phenoxyl radical is formed, it can undergo further reactions as described in the photolysis section (e.g., radical coupling). Additionally, attack by hydroxyl radicals on the aromatic ring can lead to the formation of hydroxylated intermediates, such as catechols and hydroquinones. These dihydroxylated benzenes are generally more susceptible to further oxidation and ring cleavage than the parent phenol.

The ethylcyclopropyl side chain is also susceptible to oxidative attack, particularly at the benzylic carbon, which can be oxidized to a benzylic alcohol, ketone, or eventually lead to cleavage of the side chain. The cyclopropyl group itself is relatively stable to oxidation, but strong oxidants can induce ring-opening reactions.

Table 2: Key Oxidative Degradation Processes for this compound

Oxidant Reaction Type Description Potential Products
Hydroxyl Radical (•OH)H-abstraction, Ring AdditionFormation of phenoxyl radical or hydroxylated intermediates.Phenoxyl radical, hydroxylated derivatives (catechols, hydroquinones), ring-opened products.
Ozone (O₃)OzonolysisCleavage of the aromatic ring.Aldehydes, carboxylic acids.
Metal Ions (e.g., Fe²⁺/Fe³⁺)Catalytic OxidationGeneration of •OH via Fenton chemistry, leading to oxidation.Similar to hydroxyl radical reactions.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Phenols, in general, are not susceptible to direct hydrolysis under typical environmental pH conditions (pH 5-9). The bond between the hydroxyl group and the aromatic ring is very stable due to the delocalization of the oxygen's lone pair electrons into the aromatic system.

Therefore, this compound is expected to be hydrolytically stable. The carbon-carbon bonds of the aromatic ring and the alkyl side chain, as well as the carbon-oxygen bond of the phenol, are not readily cleaved by water at ambient temperatures and neutral pH.

Hydrolysis could become a relevant degradation pathway only under extreme conditions of pH and temperature, which are not typically found in the natural environment. For instance, at very high pH, the phenol would exist as the phenoxide ion, which is more susceptible to oxidation but not hydrolysis. At very low pH, protonation of the hydroxyl group could occur, but this does not typically lead to hydrolysis for phenols.

Given the absence of hydrolyzable functional groups such as esters, amides, or halides in the structure of this compound, hydrolysis is not considered a significant environmental degradation pathway.

Interactions with Environmental Matrices (e.g., Soil, Water)

The fate and transport of this compound in the environment are significantly influenced by its interactions with soil and water. As an alkylated phenol, its behavior will be governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

In Water: The presence of the hydroxyl group imparts some degree of water solubility. However, the nonpolar cyclopropylethyl side chain will decrease its solubility compared to phenol itself. Therefore, this compound is expected to be sparingly soluble in water. In the aquatic environment, it will be subject to photolytic and oxidative degradation as previously discussed. Due to its expected moderate hydrophobicity, it may partition to suspended organic matter and sediment.

In Soil: The interaction of this compound with soil is likely to be dominated by sorption to soil organic matter. ualg.pt The hydrophobic cyclopropylethyl group will promote partitioning from the aqueous phase to the solid organic phase of the soil. This sorption will reduce its mobility in soil and its bioavailability for microbial degradation. The strength of sorption is typically correlated with the organic carbon content of the soil; higher organic carbon content leads to stronger sorption. ualg.pt

The pKa of the phenolic hydroxyl group (typically around 10 for simple phenols) indicates that under most environmental soil and water pH conditions (typically 5-9), the compound will exist predominantly in its neutral, protonated form. This will favor hydrophobic interactions with soil organic matter. At higher pH values (above its pKa), it will deprotonate to form the phenoxide anion, which is more water-soluble and less likely to sorb to soil.

Biodegradation by soil microorganisms is expected to be a significant degradation pathway for alkylated phenols. nih.gov The rate of biodegradation will depend on various factors, including soil type, temperature, moisture content, pH, and the presence of acclimated microbial populations. The alkyl side chain can influence the rate of microbial degradation.

Table 3: Predicted Interactions of this compound with Environmental Matrices

Environmental Matrix Dominant Process Controlling Factors Expected Outcome
WaterPhotolysis, Oxidation, SorptionSunlight intensity, ROS concentration, suspended organic matterDegradation to smaller molecules, partitioning to sediment.
SoilSorption, BiodegradationSoil organic carbon content, microbial activity, pH, moistureReduced mobility, microbial breakdown over time.
SedimentSorption, Anaerobic BiodegradationOrganic matter content, redox potentialAccumulation in sediments, potential for slow anaerobic degradation.
AirVolatilization, Atmospheric OxidationVapor pressure, atmospheric oxidant levelsMinor pathway due to expected low volatility, but potential for rapid degradation if volatilized.

Emerging Research Directions and Future Prospects

Unexplored Synthetic Routes and Methodologies

The synthesis of 2-(2-Cyclopropylethyl)phenol and its derivatives is an area ripe for investigation, with numerous modern synthetic techniques yet to be applied.

Direct C-H Functionalization: A primary avenue for future synthetic exploration is the direct C-H functionalization of phenols to introduce the 2-cyclopropylethyl group in a single, atom-economical step. rsc.org This could potentially be achieved through transition-metal catalysis, where a catalyst facilitates the coupling of a phenol (B47542) with a suitable cyclopropylethylating agent. Research into catalysts that can selectively functionalize the ortho position of the phenol would be particularly valuable. orgsyn.orggoogle.comchemrxiv.orgnih.gov

Novel Catalytic Systems: The development of novel catalytic systems could significantly enhance the efficiency and selectivity of synthesizing this compound. For instance, solid acid catalysts, such as zeolites, could offer a recyclable and environmentally friendly alternative to traditional Friedel-Crafts alkylation catalysts. rsc.orgresearchgate.net Furthermore, the use of non-noble metal catalysts could provide a more sustainable and cost-effective synthetic route. google.com

Bio-inspired Synthesis: Nature produces a vast array of phenolic compounds through enzymatic catalysis. wikipedia.org Future research could explore the use of engineered enzymes to catalyze the synthesis of this compound, offering a highly selective and sustainable manufacturing process.

A comparative table of potential synthetic approaches is presented below:

MethodPotential AdvantagesPotential Challenges
Direct C-H FunctionalizationHigh atom economy, reduced wasteCatalyst development, regioselectivity control
Novel Catalytic SystemsRecyclability, sustainability, lower costCatalyst stability and activity
Bio-inspired SynthesisHigh selectivity, mild reaction conditionsEnzyme engineering and stability

Novel Reactivity and Cascade Transformations

The unique combination of a phenol and a cyclopropyl (B3062369) group in this compound suggests a rich and largely unexplored reactive landscape.

Cyclopropane (B1198618) Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions, which could be triggered by various reagents or catalysts. This could lead to the formation of novel linear or cyclic structures, expanding the chemical diversity accessible from this starting material. The cyclopropyl group is a versatile player in medicinal chemistry, and its reactivity can be harnessed to create novel molecular architectures. acs.orgbohrium.comscientificupdate.com

Dearomatization Reactions: The phenolic ring can undergo dearomatization reactions, transforming the flat aromatic system into a three-dimensional structure. The presence of the cyclopropylethyl substituent could influence the regioselectivity and stereoselectivity of such reactions, leading to the synthesis of complex and potentially bioactive molecules.

Cascade Transformations: A particularly exciting prospect is the development of cascade reactions that involve both the phenolic and cyclopropyl moieties. For example, a single trigger could initiate a sequence of reactions, such as a cyclopropane ring-opening followed by an intramolecular cyclization onto the phenolic ring, to rapidly build molecular complexity.

Advancements in High-Throughput Synthesis and Screening

To fully explore the potential of this compound and its derivatives, high-throughput synthesis and screening methodologies will be indispensable.

Automated Parallel Library Synthesis: The use of automated synthesis platforms can enable the rapid generation of large libraries of this compound derivatives with diverse substitution patterns. chemspeed.comvapourtec.comvapourtec.com This would involve the parallel execution of reactions in microplate formats, allowing for the efficient exploration of structure-activity relationships. nih.govnih.gov

High-Throughput Screening: Once these libraries are synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activities or material properties. nih.govresearchgate.netnih.govmdpi.com For example, HTS assays could be developed to screen for antioxidant, antimicrobial, or anticancer activity. chemfaces.com

The data generated from high-throughput synthesis and screening can be organized and analyzed to identify promising lead compounds for further development.

Integration with Machine Learning for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and this compound presents an ideal candidate for such in silico studies.

Property Prediction: ML models can be trained on existing data for phenolic compounds to predict a wide range of properties for this compound and its derivatives, such as their bioactivity, toxicity, and physicochemical properties. lp.edu.uaresearchgate.netnih.govijain.orgresearchgate.netijain.orgresearchgate.net This can help to prioritize synthetic targets and reduce the need for extensive experimental work.

De Novo Design: Beyond property prediction, ML algorithms can be used for the de novo design of novel derivatives of this compound with optimized properties. These algorithms can explore vast chemical spaces to identify molecules with desired characteristics, which can then be synthesized and tested experimentally.

Spectroscopic Data Analysis: ML can also be used to analyze complex spectroscopic data, aiding in the characterization of newly synthesized compounds and in monitoring reactions in real-time. mdpi.commdpi.com

Interdisciplinary Studies at the Interface of Organic Chemistry and Other Sciences

The versatile structure of this compound makes it an attractive molecule for interdisciplinary research, bridging organic chemistry with other scientific fields.

Medicinal Chemistry: Phenolic compounds are prevalent in pharmaceuticals and natural products with a wide range of biological activities. nih.goveurekaselect.comfrontiersin.orgnsf.govnih.gov The unique combination of the phenol and cyclopropyl groups in this compound could lead to the discovery of novel therapeutic agents.

Materials Science: Phenols are important building blocks for polymers and other functional materials. nih.gov Derivatives of this compound could be explored for the development of new materials with tailored properties, such as enhanced thermal stability or specific optical properties. For example, they could be investigated as novel UV absorbers or corrosion inhibitors. mdpi.comresearchgate.net

Chemical Biology: Functionalized derivatives of this compound could be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells.

The future of research on this compound is bright, with a multitude of exciting avenues to explore. By embracing modern synthetic methods, exploring novel reactivity, and integrating cutting-edge technologies like high-throughput screening and machine learning, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Cyclopropylethyl)phenol, and how can reaction efficiency be validated?

The synthesis of this compound can be optimized using methodologies analogous to cyclopropane-containing phenolic derivatives. For example, base-mediated alkylation under reflux (e.g., potassium carbonate in polar aprotic solvents) is a common strategy for introducing cyclopropylethyl groups to phenolic cores . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using high-performance liquid chromatography (HPLC). Key parameters include temperature control (80–100°C) and stoichiometric ratios of the cyclopropylethyl precursor to the phenol substrate.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Prioritize 1H^1H and 13C^{13}C NMR to confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and phenolic -OH group (broad peak at δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify phenolic O-H stretches (~3200–3600 cm1^{-1}) and cyclopropane C-H bends (~700–800 cm1^{-1}) .

Q. How can researchers mitigate steric hindrance during functionalization of the cyclopropylethyl group?

Steric effects from the cyclopropylethyl moiety can impede electrophilic substitution. Strategies include:

  • Protecting Group Chemistry : Temporarily protect the phenolic -OH group (e.g., acetyl or silyl ethers) to reduce steric crowding .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled microwave irradiation to overcome steric barriers .

Advanced Research Questions

Q. What computational models predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) and molecular docking simulations can model interactions between the compound and biological targets (e.g., enzymes or receptors). Focus on:

  • Electrostatic Potential Maps : Highlight regions of high electron density (phenolic -OH) for hydrogen bonding.
  • Docking Scores : Compare binding affinities with known bioactive phenolic compounds (e.g., antimicrobial agents in ) .
  • Validation : Correlate computational predictions with empirical data from enzyme inhibition assays or cell-based models.

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Lipophilicity : Introduce fluorinated or methyl groups to the cyclopropane ring to modulate logP values (measured via shake-flask method) .
  • Metabolic Stability : Assess oxidative metabolism using liver microsome assays. The cyclopropane ring may reduce susceptibility to CYP450 enzymes compared to linear alkyl chains .

Q. What experimental approaches resolve contradictions in reported bioactivity data for phenolic analogs?

  • Dose-Response Studies : Conduct IC50_{50} assays across multiple cell lines to account for variability in potency.
  • Redox Profiling : Measure the compound’s antioxidant capacity (e.g., DPPH radical scavenging) to distinguish between direct bioactivity and redox-mediated effects .
  • Comparative SAR Analysis : Systematically vary substituents (e.g., halogenation at the 4-position) to isolate structural determinants of activity .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24-hour intervals.
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation products .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

Q. What strategies optimize the enantiomeric purity of chiral derivatives?

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for analytical separation.
  • Asymmetric Synthesis : Utilize chiral catalysts (e.g., BINOL-based ligands) during cyclopropane formation to control stereochemistry .

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Feasible Synthetic Routes

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2-(2-Cyclopropylethyl)phenol
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2-(2-Cyclopropylethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.